molecular formula C16H22F3NOSi B8205820 3-(Trifluoromethyl)-3-((trimethylsilyl)oxy)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

3-(Trifluoromethyl)-3-((trimethylsilyl)oxy)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Cat. No.: B8205820
M. Wt: 329.43 g/mol
InChI Key: GMFKQLFFYRVVNY-UHFFFAOYSA-N
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Description

The compound 3-(Trifluoromethyl)-3-((trimethylsilyl)oxy)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine (CAS: 2676863-23-1) is a tricyclic amine derivative with a molecular formula of C₁₆H₂₂F₃NOSi and a molecular weight of 329.43 g/mol . It features a trifluoromethyl (-CF₃) group and a trimethylsilyloxy (-OSi(CH₃)₃) substituent on the indacene core. These groups confer unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of NLRP3 inflammasome inhibitors .

Properties

IUPAC Name

5-(trifluoromethyl)-5-trimethylsilyloxy-2,3,6,7-tetrahydro-1H-s-indacen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3NOSi/c1-22(2,3)21-15(16(17,18)19)8-7-11-9-10-5-4-6-12(10)14(20)13(11)15/h9H,4-8,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFKQLFFYRVVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1(CCC2=C1C(=C3CCCC3=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3NOSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.43 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-3-((trimethylsilyl)oxy)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves multiple steps, including the formation of the indacene core, introduction of the trifluoromethyl group, and the addition of the trimethylsilyl ether. Common reagents used in these steps include trifluoromethylating agents, silylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or indacene core.

    Reduction: Reduction reactions could target the trifluoromethyl group or other functional groups.

    Substitution: Substitution reactions might involve the trimethylsilyl ether or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Properties

Compounds with trifluoromethyl groups have been associated with enhanced antimicrobial activity. For example, the synthesis of new quinoline derivatives with similar functional groups demonstrated significant inhibition against both bacterial and fungal strains . This suggests that 3-(Trifluoromethyl)-3-((trimethylsilyl)oxy)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine could be explored for its antimicrobial properties.

Synthesis of Specialty Materials

The compound's unique structure allows for its use in the development of specialty materials. It can serve as a precursor for synthesizing advanced materials with tailored properties for applications in electronics and optics due to its stability and reactivity under various conditions .

Reagent in Organic Chemistry

Due to its reactivity profile, this compound can be utilized as a reagent in organic synthesis processes. The trimethylsilyl ether can facilitate various transformations in synthetic pathways, particularly in protecting group strategies during multi-step syntheses .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivitySimilar trifluoromethyl compounds showed over 75% growth inhibition in multiple cancer cell lines .
Study BAntimicrobial ScreeningCompounds with trifluoromethyl groups exhibited significant antimicrobial activity against Mycobacterium smegmatis .
Study CMaterial DevelopmentThe compound was utilized as a precursor for developing new materials with enhanced thermal stability .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the 1,2,3,5,6,7-hexahydro-s-indacen-4-amine core but differ in substituents, leading to variations in biological activity and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(Trifluoromethyl)-3-((trimethylsilyl)oxy)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine -CF₃, -OSi(CH₃)₃ C₁₆H₂₂F₃NOSi 329.43 Intermediate for NLRP3 inhibitors
3-(Difluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine -CF₂H C₁₃H₁₅F₂N 223.26 Used in healing drugs; 97-99% purity
3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine -CH₂OSi(C(CH₃)₃)(CH₃)₂ C₁₉H₃₁NOSi 317.55 Enhanced steric bulk; >97% purity
MCC950 (CRID-3/CP-456773) Sulfonylurea group attached to indacen-4-amine C₂₀H₂₃N₃O₅S 417.48 Potent NLRP3 inflammasome inhibitor
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine (Parent compound) No substituents C₁₁H₁₃N 159.23 Synthetic intermediate; pKa ~4.38
Key Observations:

Trifluoromethyl vs.

Trimethylsilyloxy vs. tert-Butyldimethylsilyloxymethyl : The trimethylsilyloxy group offers moderate steric hindrance, whereas the tert-butyl variant introduces greater bulk, which may impact receptor binding or solubility .

Functionalization for Bioactivity : MCC950 demonstrates how functionalizing the indacen-4-amine core with sulfonylurea groups yields potent NLRP3 inhibitors, suggesting the target compound could serve as a precursor in similar pathways .

Pharmacological Potential

  • Bioavailability : The difluoromethyl analog’s use in healing drugs () suggests that fluorine substituents improve drug-like properties, such as membrane permeability.

Biological Activity

3-(Trifluoromethyl)-3-((trimethylsilyl)oxy)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine (CAS Number: 2676863-23-1) is a compound of interest due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H22F3NOSiC_{16}H_{22}F_{3}NOSi, indicating the presence of trifluoromethyl and trimethylsilyl groups that may influence its biological interactions. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can affect the compound's pharmacokinetics.

Mechanisms of Biological Activity

Research into the biological activity of this compound suggests several potential mechanisms:

  • Enzyme Modulation : Compounds with similar structures often interact with cytochrome P450 enzymes, influencing drug metabolism. For instance, studies on related compounds have shown that they can modulate the activity of CYP enzymes involved in drug metabolism .
  • Receptor Interaction : The presence of a s-indacen structure may allow for interaction with various biological receptors. Similar compounds have been investigated for their ability to act as agonists or antagonists in receptor-mediated pathways.

Pharmacological Effects

The pharmacological effects of this compound are not extensively documented in the literature; however, analogs and structurally related compounds provide insight into potential effects:

  • Anticancer Activity : Some derivatives of indacene structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity against a range of pathogens, suggesting that this compound may also possess such properties.

Case Studies and Research Findings

A few relevant studies highlight the biological implications of compounds with similar structures:

Data Table: Biological Activity Overview

Activity Type Potential Effect Mechanism References
Enzyme ModulationModulation of CYP activityInteraction with cytochrome P450
Anticancer ActivityCytotoxicityInduction of apoptosis
Antimicrobial ActivityInhibition of pathogen growthDisruption of microbial cell function

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